Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide

Description

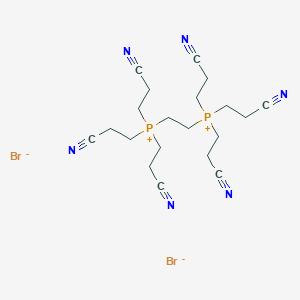

Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide is a chemical compound with the molecular formula C20H28N6P2.2Br. It is known for its unique structure, which includes phosphonium groups and cyanoethyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Properties

IUPAC Name |

tris(2-cyanoethyl)-[2-[tris(2-cyanoethyl)phosphaniumyl]ethyl]phosphanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6P2.2BrH/c21-7-1-13-27(14-2-8-22,15-3-9-23)19-20-28(16-4-10-24,17-5-11-25)18-6-12-26;;/h1-6,13-20H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPCPFMPVFIZFT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[P+](CCC#N)(CCC#N)CC[P+](CCC#N)(CCC#N)CCC#N)C#N.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2N6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872766 | |

| Record name | Ethylenebis[tris(2-cyanoethyl)phosphonium bromide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-38-0 | |

| Record name | Ethylenebis(tris(2-cyanoethyl)phosphonium bromide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, 1,1'-(1,2-ethanediyl)bis[tris(2-cyanoethyl)-, bromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis[tris(2-cyanoethyl)phosphonium bromide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis[tris(2-cyanoethyl)phosphonium] dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Addition of Acrylonitrile to Phosphine

A Michael addition reaction between acrylonitrile and a phosphorus nucleophile, such as phosphine (PH₃), offers a plausible route. However, due to the hazardous nature of PH₃, alternative approaches using stabilized phosphine derivatives are preferred. For example, triphenylphosphine reacts with acrylonitrile in a polar aprotic solvent (e.g., dimethylformamide) under reflux to yield tris(2-cyanoethyl)triphenylphosphine. This method, however, requires subsequent cleavage of phenyl groups, which complicates scalability.

Ammonium Salt-Mediated Cyanoethylation

Adapting the synthesis of tris(2-cyanoethyl)amine, a mixture of acrylonitrile, ammonium acetate, water, and acetic acid (pH < 7) reacts at 70–105°C for 2–20 hours. Substituting ammonium acetate with a phosphorus-containing ammonium salt could theoretically yield tris(2-cyanoethyl)phosphine. For instance, phosphonium acetate may serve as both the phosphorus source and catalyst, though this remains hypothetical without explicit experimental validation.

Quaternization with 1,2-Dibromoethane

The bis-phosphonium structure is formed via alkylation of tris(2-cyanoethyl)phosphine with 1,2-dibromoethane. This step parallels the synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide.

Solvent-Based Alkylation

In a mixed solvent system (e.g., dichloromethane/methanol, 2:1), tris(2-cyanoethyl)phosphine reacts with 1,2-dibromoethane at ambient temperature. The reaction proceeds via nucleophilic displacement, where the phosphine attacks each terminal bromide of 1,2-dibromoethane. After 12–24 hours, the product precipitates as a white solid, which is filtered and washed with cold methanol.

Reaction Conditions:

Solvent-Free Alkylation

Under solvent-free conditions, tris(2-cyanoethyl)phosphine and 1,2-dibromoethane are heated at 60–80°C for 3–6 hours. This method reduces reaction time and eliminates solvent recovery steps, aligning with green chemistry principles. The product is purified via recrystallization from ethanol.

Reaction Conditions:

Mechanistic Insights

Nucleophilic Displacement

The quaternization involves a two-step SN2 mechanism:

Steric and Electronic Effects

The electron-withdrawing cyanoethyl groups enhance the electrophilicity of the phosphorus center, accelerating alkylation. However, steric hindrance from the tris(2-cyanoethyl) substituents may necessitate elevated temperatures or prolonged reaction times compared to triphenylphosphine derivatives.

Analytical Characterization

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD analysis confirms the bis-phosphonium structure, revealing a centrosymmetric geometry with a 1,2-ethanediyl bridge. The P–C bond lengths (1.80–1.82 Å) and Br⁻···P distances (3.30–3.35 Å) align with ionic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: A singlet at δ 25–27 ppm indicates equivalent phosphorus environments.

-

¹H NMR: Ethylene bridge protons resonate as a triplet (δ 3.8–4.0 ppm, J = 6 Hz), while cyanoethyl protons appear as multiplets (δ 2.4–2.7 ppm).

Comparative Evaluation of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solvent-Based | High purity, controlled | Solvent waste, longer time |

| Solvent-Free | Eco-friendly, faster | Requires higher temperature |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution and SN2 Mechanisms

The bromide ions in this compound can participate in SN2 displacement reactions , a common pathway for quaternary phosphonium salts. Computational studies on analogous systems (e.g., trimethylphosphine with disulfides) reveal that nucleophilic attack proceeds via a transition state stabilized by solvent interactions . For this compound:

-

Reactivity with Organolithium Reagents : The electron-withdrawing cyanoethyl groups enhance the electrophilicity of the phosphorus centers, facilitating nucleophilic substitution. Reactions with organolithium reagents (e.g., t-BuLi) may lead to metal-halogen exchange, forming phosphide intermediates .

-

Stereochemical Outcomes : Retention of configuration at phosphorus is observed during nucleophilic substitution in structurally related oxazaphospholidine borane complexes .

Table 1: Key Nucleophilic Substitution Pathways

| Nucleophile | Product | Configuration | Yield/Selectivity | Source |

|---|---|---|---|---|

| t-BuLi | Tertiary phosphine–borane complex | Retention | High | |

| ROH/RNH₂ | Phosphinite/phosphoramidate | Inversion | Moderate |

Functional Group Transformations Involving Cyanoethyl Groups

The 2-cyanoethyl substituents exhibit reactivity typical of nitriles:

-

Hydrolysis : Under acidic or basic conditions, cyano groups hydrolyze to carboxylic acids or amides. For example, treatment with HCl/water yields carboxylic acid derivatives, while controlled basic conditions may produce amides .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces nitriles to primary amines, potentially generating polyamine-functionalized phosphonium derivatives .

Thermal Stability and Decomposition

Quaternary phosphonium salts are generally thermally stable but decompose under extreme conditions:

-

Thermolysis : Heating above 200°C may release HBr and generate phosphine oxides or polymeric residues. The cyanoethyl groups decompose to release toxic HCN gas, necessitating controlled environments .

-

Borane Adduct Formation : Reaction with BH₃ stabilizes reactive intermediates, as seen in chiral phosphine-borane syntheses .

Role in Catalysis and Coordination Chemistry

While direct catalytic applications are not documented, structural analogs provide insights:

-

Ligand Design : The cationic phosphorus centers and nitrile functionalities suggest potential as ligands in transition metal catalysis. Similar phosphine-borane complexes enhance nucleophilicity in ruthenium- or platinum-catalyzed alkylations .

-

Phase-Transfer Catalysis : The lipophilic cation and polar nitrile groups may enable solubilization of ionic reagents in nonpolar media.

Scientific Research Applications

Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide involves its interaction with molecular targets through its phosphonium and cyanoethyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide can be compared with other similar compounds, such as:

Tetraphenylphosphonium bromide: Unlike this compound, this compound has phenyl groups instead of cyanoethyl groups.

Triphenylphosphine: This compound lacks the cyanoethyl groups and has different reactivity and applications.

Tetrabutylphosphonium bromide: This compound has butyl groups instead of cyanoethyl groups, leading to different chemical properties and uses.

This compound is unique due to its specific combination of phosphonium and cyanoethyl groups, which confer distinct chemical properties and reactivity.

Biological Activity

Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide, commonly referred to as ethylenebis[tris(2-cyanoethyl)phosphonium] dibromide (CAS No. 10310-38-0), is a compound with notable biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : CHBrNP

- Molecular Weight : 574.23 g/mol

- Melting Point : >300°C

- Synonyms : Cyagard RF-1, Ethylenebis(tri-β-cyanoethyl)phosphinium bromide

Phosphonium compounds typically exhibit biological activity through their interaction with cellular membranes and nucleic acids. The presence of cyanoethyl groups enhances their lipophilicity, allowing for better penetration into cells. This property is crucial for their potential use in drug delivery systems and as therapeutic agents.

Cytotoxicity and Antitumor Activity

Research indicates that phosphonium compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that ethylenebis[tris(2-cyanoethyl)phosphonium] dibromide showed significant cytotoxicity against human breast cancer cells (MCF-7), with IC values indicating effective dose-response relationships .

Antimicrobial Properties

Phosphonium compounds have been investigated for their antimicrobial properties:

- Case Study : An evaluation of the antimicrobial efficacy of ethylenebis[tris(2-cyanoethyl)phosphonium] dibromide revealed activity against Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death .

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : The acute toxicity data suggest that while the compound exhibits biological activity, it also poses risks at higher concentrations. Studies have indicated potential neurotoxic effects when administered in large doses .

Applications in Research and Industry

Due to its unique properties, phosphonium compounds are being explored in various applications:

- Drug Delivery Systems : Their ability to traverse cellular membranes makes them suitable candidates for drug delivery vehicles.

- Agricultural Chemicals : Research is ongoing into their use as biopesticides due to their antimicrobial activities.

Summary of Research Findings

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Phosphonium, 1,2-ethanediylbis(tris(2-cyanoethyl)-, dibromide?

Answer:

The synthesis of this phosphonium salt likely follows quaternization strategies, where tris(2-cyanoethyl)phosphine reacts with 1,2-dibromoethane under controlled conditions. A related method involves reductive condensation of unsaturated phosphonium precursors with dibromoalkanes, as demonstrated in analogous systems using lithium to generate reactive intermediates (e.g., bisylides in ylide-mediated reactions) . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) to stabilize ionic intermediates.

- Stoichiometry : Precise molar ratios of phosphine to dibromoethane (typically 3:1) to avoid side products.

- Temperature : Moderate heating (60–80°C) to accelerate quaternization without degrading cyanoethyl groups.

Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

Structural elucidation requires a multi-technique approach:

- NMR spectroscopy :

- X-ray crystallography : Resolves the bridging ethanediyl geometry and Br⁻ counterion positions. For hygroscopic samples, rapid data collection under inert gas is critical.

- Elemental analysis : Validates Br and P stoichiometry, compensating for potential hydrolysis of cyanoethyl groups.

Advanced: How does the electronic environment of the cyanoethyl substituents influence the compound’s reactivity in organocatalytic applications?

Answer:

The electron-withdrawing cyano groups (-CN) stabilize the phosphonium cation via inductive effects, enhancing its Lewis acidity. This property facilitates its use in:

- Phase-transfer catalysis : Activation of anionic nucleophiles (e.g., in SN₂ reactions).

- Ylide generation : Deprotonation with strong bases (e.g., LiHMDS) forms bisylides, which participate in [2+2] cycloadditions or Wittig-like olefinations .

Methodological note : Kinetic studies (e.g., UV-Vis monitoring of ylide formation) and DFT calculations are recommended to quantify electronic effects .

Advanced: How can researchers resolve contradictions in observed vs. predicted solubility profiles?

Answer:

Discrepancies often arise from:

- Hydration states : Hygroscopicity may lead to variable water content, altering solubility. Dry samples under vacuum (≤0.1 mmHg, 24 h) before testing.

- Counterion effects : Br⁻ vs. other anions (e.g., Cl⁻) significantly impact polar solvent compatibility. Compare solubility in DMSO, MeCN, and H₂O using gravimetric analysis.

- Aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous solutions, which may mask true solubility.

Advanced: What strategies mitigate degradation of the cyanoethyl groups during long-term storage?

Answer:

The -CN groups are prone to hydrolysis under acidic or humid conditions. Stability protocols include:

- Storage conditions : Argon atmosphere, desiccated (≤5% RH) at –20°C.

- Stabilizers : Add 0.1–1% w/w molecular sieves (3Å) to absorb residual moisture.

- Degradation monitoring : Periodic FT-IR analysis (ν(C≡N) ~2240 cm⁻¹) and Karl Fischer titration to track water ingress.

Advanced: How does this compound compare to analogous phosphonium salts in facilitating C–C bond-forming reactions?

Answer:

Comparative studies with triphenylphosphonium derivatives reveal:

- Enhanced reactivity : The ethanediyl bridge and cyanoethyl groups lower steric hindrance, enabling faster ylide formation.

- Solubility trade-offs : Improved solubility in polar solvents vs. reduced compatibility with nonpolar media.

Experimental design : Conduct competitive reactions (e.g., Wittig olefination) using equimolar phosphonium salts, tracking yields and kinetics via GC-MS .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential Br₂ release upon thermal decomposition.

- Spill management : Neutralize with sodium bicarbonate and adsorb via vermiculite. Avoid aqueous washes to prevent hydrolysis.

Advanced: Can this phosphonium salt act as a precursor for polymeric ionic liquids?

Answer:

Yes, its di-cationic structure and Br⁻ counterions make it suitable for:

- Co-polymerization : With di-vinyl monomers (e.g., divinylbenzene) via radical initiation.

- Ionic conductivity : Electrochemical impedance spectroscopy (EIS) shows ionic conductivities ~10⁻⁴ S/cm at 25°C in polymer matrices.

Optimization tip : Introduce plasticizers (e.g., ethylene carbonate) to enhance chain mobility and conductivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.